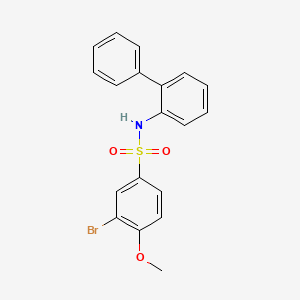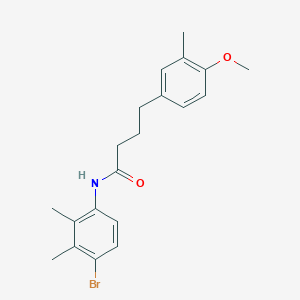
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide, also known as ESI-09, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the family of isoindolinones, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide has been shown to inhibit the activity of the enzyme porcupine, which is involved in the secretion of Wnt proteins. By inhibiting porcupine, this compound prevents the activation of the Wnt signaling pathway, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by blocking the Wnt signaling pathway. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a controlled manner. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide. One area of interest is its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to understand the long-term effects of this compound on cellular processes and to optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its effect on the Wnt signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-26-17-11-6-5-10-16(17)21-18(23)12-7-13-22-19(24)14-8-3-4-9-15(14)20(22)25/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSDNWAONPPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3535135.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B3535155.png)
![N-(4-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B3535168.png)

![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B3535191.png)
![2-(4-ethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3535197.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3535205.png)

![4-({4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3535215.png)
![N-(2,5-dimethoxyphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3535221.png)

![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3535223.png)

![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3535233.png)
